molecular formula C17H21NO7S B1236521 Morphine sulfate CAS No. 64-31-3

Morphine sulfate

Cat. No.: B1236521
CAS No.: 64-31-3
M. Wt: 383.4 g/mol
InChI Key: OOZBZVAQKFGLOL-VYKNHSEDSA-N

Description

Morphine sulfate is a potent opioid analgesic derived from the opium poppy (Papaver somniferum). It is primarily used to manage severe pain, both acute and chronic. This compound acts directly on the central nervous system to relieve pain and alter the emotional response to pain . It is available in various forms, including oral tablets, injectable solutions, and extended-release formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Morphine sulfate can be synthesized from morphine, which is extracted from the opium poppy. The synthesis involves the reaction of morphine with sulfuric acid to form this compound. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product .

Industrial Production Methods: In industrial settings, morphine is extracted from opium using a series of chemical processes, including extraction, purification, and crystallization. The purified morphine is then reacted with sulfuric acid to produce this compound. This process is carefully monitored to maintain high standards of quality and consistency .

Chemical Reactions Analysis

Types of Reactions: Morphine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Morphine sulfate has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: this compound is used in studies related to pain management, addiction, and the effects of opioids on the nervous system.

    Medicine: It is extensively used in clinical research to develop new pain management therapies and to study the pharmacokinetics and pharmacodynamics of opioids.

    Industry: this compound is used in the pharmaceutical industry for the production of various opioid medications

Mechanism of Action

Morphine sulfate exerts its effects by binding to and activating the mu-opioid receptors in the central and peripheral nervous systems. This binding inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain. The primary active metabolite, morphine-6-glucuronide, also contributes significantly to its analgesic effects .

Comparison with Similar Compounds

Uniqueness of Morphine Sulfate: this compound is unique due to its natural origin from the opium poppy and its well-established use in clinical settings for pain management. Unlike some of its synthetic counterparts, this compound has a long history of use and a well-documented safety profile when used appropriately .

Properties

CAS No.

64-31-3

Molecular Formula

C17H21NO7S

Molecular Weight

383.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid

InChI

InChI=1S/C17H19NO3.H2O4S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;(H2,1,2,3,4)/t10-,11+,13-,16-,17-;/m0./s1

InChI Key

OOZBZVAQKFGLOL-VYKNHSEDSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O

Pictograms

Irritant; Health Hazard

Related CAS

57-27-2 (Parent)

Synonyms

Chloride, Morphine
Contin, MS
Duramorph
Morphia
Morphine
Morphine Chloride
Morphine Sulfate
Morphine Sulfate (2:1), Anhydrous
Morphine Sulfate (2:1), Pentahydrate
MS Contin
Oramorph SR
SDZ 202 250
SDZ 202-250
SDZ 202250
SDZ202 250
SDZ202-250
SDZ202250
Sulfate, Morphine

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morphine sulfate
Reactant of Route 2
Reactant of Route 2
Morphine sulfate
Reactant of Route 3
Morphine sulfate
Reactant of Route 4
Morphine sulfate
Reactant of Route 5
Morphine sulfate
Reactant of Route 6
Morphine sulfate

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